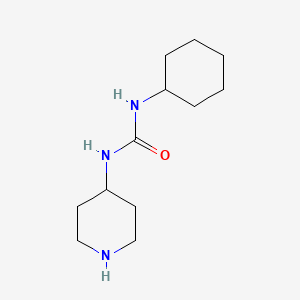

3-Cyclohexyl-1-(piperidin-4-yl)urea

CAS No.: 307309-88-2

Cat. No.: VC7536879

Molecular Formula: C12H23N3O

Molecular Weight: 225.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 307309-88-2 |

|---|---|

| Molecular Formula | C12H23N3O |

| Molecular Weight | 225.336 |

| IUPAC Name | 1-cyclohexyl-3-piperidin-4-ylurea |

| Standard InChI | InChI=1S/C12H23N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h10-11,13H,1-9H2,(H2,14,15,16) |

| Standard InChI Key | KFISGQPZWHFTLU-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC(=O)NC2CCNCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Cyclohexyl-1-(piperidin-4-yl)urea (PubChem CID: 1445163) is an organic compound with the molecular formula C₁₂H₂₃N₃O and a molecular weight of 233.33 g/mol . Its IUPAC name, 3-cyclohexyl-1-(piperidin-4-yl)urea, reflects the substitution pattern: a cyclohexyl group attached to the urea’s nitrogen at position 3 and a piperidin-4-yl group at position 1. The hydrochloride salt form of this compound (CID: 53255610) has a molecular weight of 261.79 g/mol and the formula C₁₂H₂₄ClN₃O .

Structural Features

The molecule consists of two distinct cyclic systems:

-

A cyclohexane ring in a chair conformation, contributing to hydrophobicity.

-

A piperidine ring, a six-membered amine heterocycle, which introduces basicity and hydrogen-bonding capabilities.

The urea group (-NH-C(=O)-NH-) bridges these moieties, enabling dipole-dipole interactions and hydrogen bonding with biological targets .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃N₃O | |

| Molecular Weight | 233.33 g/mol | |

| XLogP3 | 2.6 (Predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 61.5 Ų |

Synthesis and Synthetic Methodologies

Traditional Urea Synthesis Pathways

The synthesis of 3-Cyclohexyl-1-(piperidin-4-yl)urea aligns with classical urea-derivative methodologies. As outlined in recent medicinal chemistry literature , urea synthesis typically involves:

-

Phosgene or Triphosgene-Mediated Routes: Reaction of cyclohexylamine with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) to generate an isocyanate intermediate. Subsequent nucleophilic attack by piperidin-4-amine yields the urea product .

-

Carbamoyl Transfer Reagents: Use of carbamoylimidazolium salts, which react with primary or secondary amines to form unsymmetrical ureas .

Safer Alternatives to Phosgene

Modern synthetic protocols prioritize alternatives such as N,N′-carbonyldiimidazole (CDI) or bis(2,2,2-trifluoroethyl) carbonate to mitigate toxicity risks . For example, CDI facilitates urea formation via imidazolide intermediates in aqueous media, enabling high-purity isolation .

Physicochemical and Conformational Properties

Solubility and Lipophilicity

The compound’s logP value of 2.6 predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility. The cyclohexyl group enhances hydrophobic interactions, while the urea group contributes to polar surface area (61.5 Ų), facilitating target engagement .

Tautomerism and Hydrogen Bonding

The urea functionality exists in equilibrium between keto and enol tautomers, though the keto form predominates under physiological conditions. This tautomerism allows for dual hydrogen-bond donor-acceptor interactions, critical for binding to enzymes or receptors .

Applications in Drug Discovery

Lead Optimization Strategies

The compound’s modular structure allows for iterative modifications:

-

Cyclohexyl Substitution: Tuning steric bulk to optimize target selectivity.

-

Piperidine Functionalization: Introducing basic amines to enhance solubility or pharmacokinetics.

Case Study: Antitrypanosomal Activity

A triphosgene-synthesized urea analog (CID: 53255610) exhibited potent antitrypanosomal activity (Trypanosoma brucei IC₅₀ = 0.12 μM), highlighting the scaffold’s utility in antiparasitic drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume